molecular formula C21H27N7O14P2 B1606752 alpha-Diphosphopyridine nucleotide CAS No. 7298-93-3

alpha-Diphosphopyridine nucleotide

Cat. No. B1606752
CAS RN: 7298-93-3
M. Wt: 663.4 g/mol
InChI Key: BAWFJGJZGIEFAR-XUWLLVQESA-N
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Description

Alpha-Diphosphopyridine nucleotide, also known as α-Nicotinamide adenine dinucleotide (α-NAD), is a coenzyme central to metabolism . It is found in all living cells and consists of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine nucleobase and the other, nicotinamide .


Synthesis Analysis

The enzyme diphosphopyridine nucleotide synthetase (deamido-DPN: ammonia amido-ligase (AMP)) was purified about 450-fold from a crude extract from Escherichia coli . The reaction catalyzed by DPN synthetase in E. coli was shown to be ATP + deamido-DPN + NH3 -> DPN + AMP + PPi .


Molecular Structure Analysis

In an α-nucleoside, the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship . The nucleosides each contain a ribose ring, one with adenine attached to the first carbon atom (the 1’ position) (adenosine diphosphate ribose) and the other with nicotinamide at this position .


Chemical Reactions Analysis

In cellular metabolism, NAD is involved in redox reactions, carrying electrons from one reaction to another . NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; with H+, this reaction forms NADH, which can be used as a reducing agent to donate electrons .


Physical And Chemical Properties Analysis

The chemical formula of NAD is C21H28N7O14P2 . It has a molar mass of 663.43 g/mol and appears as a white powder . The melting point is 160 °C (320 °F; 433 K) .

Future Directions

There is currently no systematic method for synthesizing all α-nucleosides, which is believed to be one of the directions for future research .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFJGJZGIEFAR-OPDHFMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858990
Record name Adenine-alpha-nicotinamide dinucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Nicotinamide adenine dinucleotide,alpha-diphosphopyri

CAS RN

7298-93-3
Record name α-NAD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7298-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenine-alpha-nicotinamide dinucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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